

Comparative 1H NMR Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate

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Compound of Interest

Ethyl 2-(1H-pyrazol-1YL)benzoate

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This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **Ethyl 2-(1H-pyrazol-1-YL)benzoate** against its parent structures, ethyl benzoate and pyrazole. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this and related compounds.

Comparison of 1H NMR Data

The introduction of a pyrazole substituent at the ortho position of the benzoate ring in **Ethyl 2-** (1H-pyrazol-1-YL)benzoate induces significant changes in the chemical shifts of the aromatic protons compared to the parent ethyl benzoate. The following table summarizes the experimental 1H NMR data for ethyl benzoate and pyrazole, alongside predicted values for **Ethyl 2-(1H-pyrazol-1-YL)benzoate**. These predictions are based on the additive effects of substituents on aromatic systems and analysis of similar compounds.



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ethyl Benzoate	На, Не	8.03-8.06	Multiplet	-	2H
Нс	7.52-7.57	Multiplet	-	1H	
Hb, Hd	7.41-7.46	Multiplet	-	2H	
-CH2-	4.38	Quartet	7.1	2H	
-CH3	1.41	Triplet	7.2	3H	
Pyrazole	H3, H5	7.66	Doublet	2.3	2H
H4	6.37	Triplet	2.3	1H	
Ethyl 2-(1H- pyrazol-1- YL)benzoate (Predicted)	Benzoate H6	~ 8.1	Doublet	~ 7.8	1Н
Benzoate H4	~ 7.7	Triplet	~ 7.5	1H	
Benzoate H5	~ 7.6	Triplet	~ 7.6	1H	
Benzoate H3	~ 7.5	Doublet	~ 8.0	1H	
Pyrazole H5'	~ 8.0	Doublet	~ 2.5	1H	
Pyrazole H3'	~ 7.7	Doublet	~ 1.8	1H	-
Pyrazole H4'	~ 6.5	Triplet	~ 2.2	1H	-
-CH2-	~ 4.4	Quartet	~ 7.1	2H	•
-CH3	~ 1.4	Triplet	~ 7.1	3H	•

Experimental Protocols

A general procedure for acquiring the 1H NMR spectrum of **Ethyl 2-(1H-pyrazol-1-YL)benzoate** is as follows:



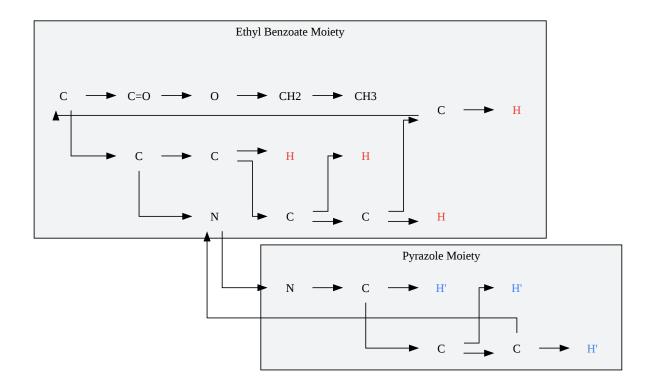
1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Spectrometer Setup:
- The 1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
- The spectrometer is locked to the deuterium signal of the CDCl3.
- The sample is shimmed to obtain a high-resolution spectrum.
- 3. Data Acquisition:
- A standard pulse sequence is used to acquire the 1H NMR spectrum.
- Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
- 4. Data Processing:
- The free induction decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts are referenced to the TMS signal.
- Integration of the signals is performed to determine the relative number of protons.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for 1H NMR analysis.

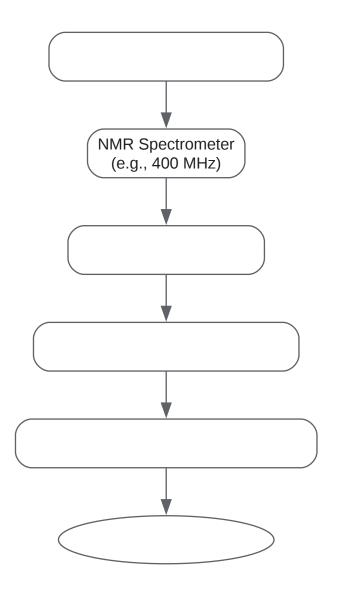




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Caption: Chemical structure of Ethyl 2-(1H-pyrazol-1-YL)benzoate.





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Caption: General workflow for 1H NMR analysis.

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